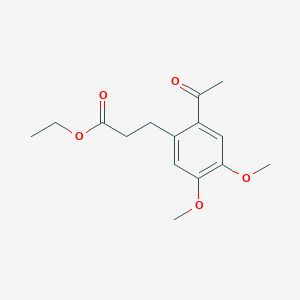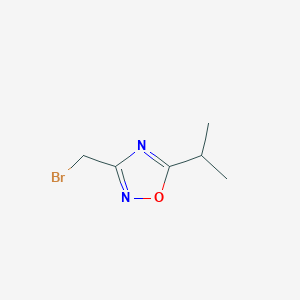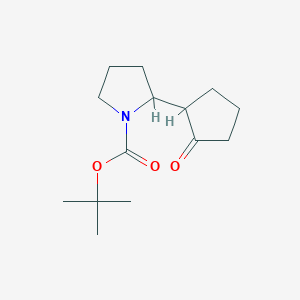![molecular formula C11H13BrO B1376197 [(3-Bromocyclobutoxy)methyl]benzene CAS No. 1443110-01-7](/img/structure/B1376197.png)
[(3-Bromocyclobutoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(3-Bromocyclobutoxy)methyl]benzene” is a chemical compound with the CAS Number: 1443110-01-7 . Its molecular weight is 241.13 . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 241.13 . The compound is stored in a refrigerator and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Ultrafast Dynamics in Solvent Complexation
[(3-Bromocyclobutoxy)methyl]benzene's derivatives have been utilized in studying ultrafast dynamics of solute-solvent complexation. For example, research using similar benzene derivatives revealed insights into the dynamics of phenol complexation to benzene, highlighting the potential of these compounds in studying fast chemical exchange processes (Zheng et al., 2005).
Synthesis of Natural Products and Enzyme Inhibition
Derivatives of this compound have been synthesized for the study of their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These compounds show potential in the design of potent inhibitors for various enzymes (Bayrak et al., 2019).
Applications in Optically Active Synthesis
Research on derivatives similar to this compound has been instrumental in synthesizing optically active compounds. Such compounds have been used in asymmetric synthesis, showcasing their utility in creating chiral molecules (Saigo et al., 1979).
Donor-Acceptor Interactions Study
These benzene derivatives are valuable in studying donor-acceptor interactions in complex molecules. Investigations into such interactions provide insights into the electronic properties of various compounds, contributing significantly to the field of molecular electronics (Suryachandram et al., 2021).
Understanding Benzene Toxicity
Research on benzene derivatives, including those related to this compound, helps in understanding the mechanisms of benzene toxicity, such as its impact on DNA methylation. This is crucial for assessing environmental and occupational hazards associated with benzene exposure (Yang et al., 2015).
Safety and Hazards
The compound has several hazard statements including H301, H302, H311, H315, H319, H331, H335, H341 . These indicate various hazards such as toxicity if swallowed, skin and eye irritation, and potential genetic defects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
(3-bromocyclobutyl)oxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNCCVPQXGEHGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-88-3 |
Source


|
| Record name | rac-(((1r,3r)-3-bromocyclobutoxy)methyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
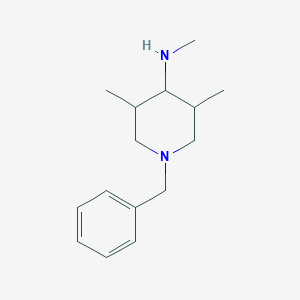
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
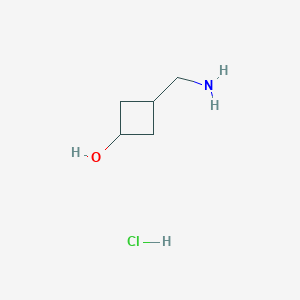
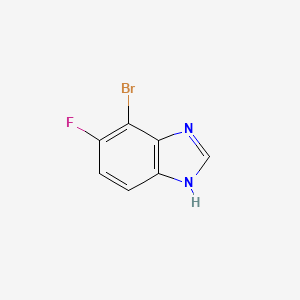


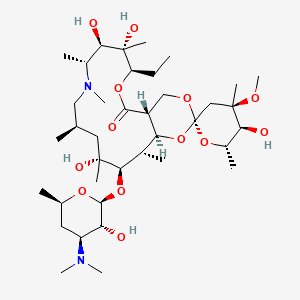
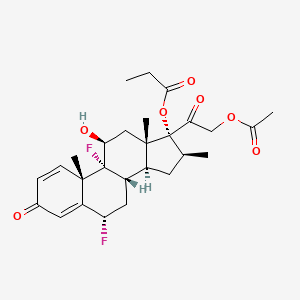
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)


